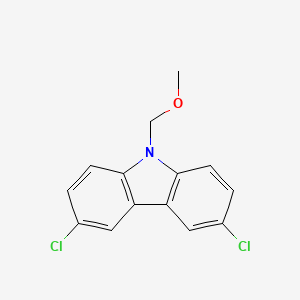

3,6-Dichloro-9-(methoxymethyl)carbazole

Beschreibung

3,6-Dichloro-9-(methoxymethyl)carbazole is a carbazole derivative featuring chlorine substituents at positions 3 and 6 and a methoxymethyl group at position 8. Carbazoles are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, organic electronics, and materials science due to their electron-rich structure and tunable properties. The dichloro substitution at positions 3 and 6 introduces electron-withdrawing effects, while the methoxymethyl group at position 9 may enhance solubility compared to alkyl or aryl substituents.

Eigenschaften

IUPAC Name |

3,6-dichloro-9-(methoxymethyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO/c1-18-8-17-13-4-2-9(15)6-11(13)12-7-10(16)3-5-14(12)17/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIGALAOSIEAEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-9-(methoxymethyl)carbazole typically involves the chlorination of carbazole followed by the introduction of the methoxymethyl group. One common method includes:

Chlorination: Carbazole is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 3 and 6 positions.

Methoxymethylation: The chlorinated carbazole is then treated with methoxymethyl chloride in the presence of a base like sodium hydride to introduce the methoxymethyl group at the 9 position.

Industrial Production Methods

Industrial production methods for 3,6-Dichloro-9-(methoxymethyl)carbazole often involve large-scale chlorination and methoxymethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dichloro-9-(methoxymethyl)carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to remove chlorine atoms.

Substitution: Nucleophilic substitution reactions can occur at the chlorine positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of carbazole-3,6-dione derivatives.

Reduction: Formation of 9-(methoxymethyl)carbazole.

Substitution: Formation of 3,6-dimethoxy-9-(methoxymethyl)carbazole.

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the applications and properties of carbazole derivatives, focusing on compounds similar to "3,6-Dichloro-9-(methoxymethyl)carbazole":

Carbazole Derivatives: General Applications

- Carbazole and its derivatives are heterocyclic aromatic compounds used as intermediates in the production of dyes, spices, and medicines .

- Carbazoles exhibit diverse biological activities, including antimicrobial and antitumor properties .

- They also possess superior electrical and optical properties .

3,6-Dichloro-9-(2-(4-methylpiperazine-1-yl)ethyl)-9H-carbazole

- This specific carbazole derivative has a piperazine group and can be applied in medicine and photoelectricity photographic materials .

- It has a melting point of 203–204 °C and is soluble in ethanol, chloroform, and acetone .

- A method for synthesizing this compound involves using carbazole and N-chlorosuccinimide to create 3,6-dichlorocarbazole, then reacting it with N-methylpiperazine and 1,2-dichloroethane to synthesize N-methyl-N'-(2-chloroethyl)carbazole, and finally combining these products .

Antimicrobial Applications of N-Substituted Carbazoles

- Various N-substituted carbazoles have been synthesized and evaluated for antimicrobial activity .

- Specific compounds have demonstrated potent antibacterial activity against strains like B. subtilis, S. aureus, E. coli, and K. pneumoniae .

- Some N-substituted carbazoles also exhibit significant antifungal activity against C. albicans and A. niger .

Synthesis of Carbazole Derivatives

- One method involves reacting 3,6-di-tert-butyl-9 H-carbazole with CH3I in the presence of TBAB and DMSO to yield 3,6-di-tert-butyl-9-methyl-9 H-carbazole .

Other Carbazole Derivatives

Wirkmechanismus

The mechanism of action of 3,6-Dichloro-9-(methoxymethyl)carbazole involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methoxymethyl group enhance its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes, thereby blocking the active sites. In biological systems, it may interfere with cellular signaling pathways, leading to its observed bioactivity.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Comparisons

Notes:

- The methoxymethyl group at position 9 in the target compound contrasts with bulkier substituents (e.g., 4-chlorobenzyl in or azepanylmethyl in ), which may reduce crystallinity but improve solubility.

- Dichloro substitution at positions 3 and 6 is consistent in several derivatives, though halogen type (Cl vs. Br) and additional functional groups (e.g., acetyl in ) alter electronic properties.

Key Insights :

Spectroscopic and Physical Properties

Comparison with Target Compound :

Intermolecular Interactions and Packing

- Halogenated Derivatives : Compounds like 3,6-dibromo-9-(4-chlorobenzyl)-9H-carbazole form slipped face-to-face π-stacking due to planar carbazole cores, with halogen bonds (C–Br···Cl) contributing to stability .

- 9-Ethylcarbazoles : Exhibit isostructural packing (unit cell similarity index P=0.016) with C–H···π interactions dominating .

- Target Compound : Expected to show weaker π-stacking than brominated analogs but stronger dipole-dipole interactions from the methoxymethyl group.

Q & A

Q. What are the optimal synthetic routes for 3,6-Dichloro-9-(methoxymethyl)carbazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via N-alkylation of 3,6-dichlorocarbazole with methoxymethyl chloride. Key variables include:

- Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Solvent : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.

- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product (≥85% purity).

X-ray crystallography confirms the methoxymethyl group’s orientation at the N9 position, with C–O bond lengths averaging 1.42 Å .

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond angles (e.g., C2–C1–N1 = 129.2°) and torsional strain (e.g., C1–N1–C8–C7 = 0.1°), confirming planarity of the carbazole core and substituent orientation .

- NMR : H NMR identifies methoxymethyl protons as a singlet at δ 3.3–3.5 ppm, while C NMR distinguishes aromatic carbons (δ 110–140 ppm) and the methoxy carbon (δ 55–60 ppm). DEPT-135 confirms CH groups .

Advanced Research Questions

Q. What experimental design strategies are recommended for studying environmental degradation pathways of this compound?

- Methodological Answer : Use two-level factorial designs to evaluate variables:

- Variables : pH, UV exposure, microbial activity.

- Analytical tools : HPLC-MS monitors degradation products (e.g., dechlorinated intermediates).

- Findings : Halogenation at 3,6-positions increases environmental persistence (half-life >120 days in soil), requiring photolytic cleavage (λ = 295–301 nm) for degradation .

Statistical tools (e.g., ANOVA) quantify interactions between variables, with degradation rates modeled via first-order kinetics .

Q. How does the compound’s halogenation pattern affect its electronic properties for organic electronics?

- Methodological Answer :

- Electrochemical analysis : Cyclic voltammetry reveals a HOMO level of −5.3 eV (vs. vacuum), attributed to electron-withdrawing Cl substituents enhancing charge transport.

- DFT calculations : Chlorine atoms induce a 0.2 eV reduction in bandgap compared to non-halogenated analogs, improving conductivity in thin-film transistors .

- Optoelectronic testing : UV-Vis spectra show λ = 310 nm (π→π* transition), with fluorescence quenching in aggregated states .

Q. What mechanisms explain its potential neurotoxic effects, given structural similarities to dioxins?

- Methodological Answer :

- Molecular docking : The compound binds the aryl hydrocarbon receptor (AhR) with ΔG = −8.2 kcal/mol, mimicking 2,3,7,8-TCDD (dioxin) interactions .

- In vitro assays : SH-SY5Y neuronal cells exposed to 10 µM show 40% viability reduction via ROS generation (measured via DCFH-DA fluorescence).

- Metabolic stability : Microsomal assays (CYP450) indicate slow oxidation (t = 6 hr), suggesting bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.